molecular formula C12H22N2O3 B13543347 tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate CAS No. 2164953-43-7

tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate

Cat. No.: B13543347
CAS No.: 2164953-43-7
M. Wt: 242.31 g/mol
InChI Key: AZCYOWYMIIAHKE-UHFFFAOYSA-N
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Description

tert-ButylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate is a chemical compound with the molecular formula C12H22N2O3. It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a piperidine ring. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The use of automated systems for the addition of reagents and the control of reaction conditions can help to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield oxazolidinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed .

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of new compounds with specific properties .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. Its unique structure allows it to interact with proteins and other biomolecules in ways that are not possible with more conventional compounds .

Medicine

In medicinal chemistry, this compound is used in the development of new drugs. Its ability to form stable carbamate linkages makes it a valuable tool in the design of prodrugs and other therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in a variety of applications, including the manufacture of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable carbamate linkages with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Properties

CAS No.

2164953-43-7

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-6-ylmethyl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-9-4-5-12(16-9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

AZCYOWYMIIAHKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2(O1)CNC2

Origin of Product

United States

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